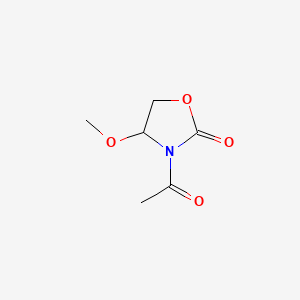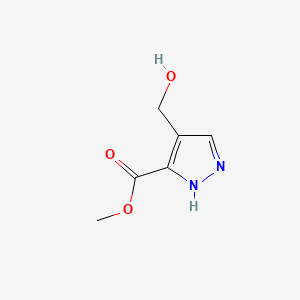![molecular formula C27H46N2O2 B570993 10,13-Dimethyl-2,16-dipyrrolidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol CAS No. 144209-33-6](/img/structure/B570993.png)
10,13-Dimethyl-2,16-dipyrrolidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound, also known as 2,16-Dipiperidin-1-ylandrosta-3,17-diol, is a complex organic molecule with the molecular weight of 458.73 . It is also referred to as (5S,8R,9S,10S,13S,14S)-10,13-dimethyl-2,16-bis (1-piperidyl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol .
Molecular Structure Analysis
The InChI code for the compound is 1S/C29H50N2O2/c1-28-12-11-22-21(23(28)18-24(27(28)33)30-13-5-3-6-14-30)10-9-20-17-26(32)25(19-29(20,22)2)31-15-7-4-8-16-31/h20-27,32-33H,3-19H2,1-2H3/t20-,21+,22-,23-,24-,25-,26-,27-,28-,29-/m0/s1 . This code provides a detailed description of the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a molecular weight of 458.73 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not available in the current data.Wissenschaftliche Forschungsanwendungen
Phenanthrene Derivatives
Phenanthrenes, including their derivatives, have been extensively studied for their biological activities, such as cytotoxic, antimicrobial, anti-inflammatory, and antioxidant effects. These compounds, found naturally in several plant families, have been identified as potential chemotaxonomic markers and are of great interest in developing new anticancer agents. For instance, denbinobin, a phenanthrene derivative, shows promise as a lead compound in cancer therapy due to its novel mechanism of action (Tóth, Hohmann, & Vasas, 2017).
Pyrrolidine-Based Compounds
Pyrrolidine rings are prevalent in medicinal chemistry, forming the backbone of many bioactive molecules designed for treating human diseases. The saturated scaffold of pyrrolidine allows for efficient exploration of pharmacophore space due to its sp^3 hybridization, contributing to the stereochemistry and increased three-dimensional coverage of the molecule. Compounds characterized by pyrrolidine rings have been associated with various biological profiles, indicating their potential in drug discovery for different therapeutic applications (Li Petri et al., 2021).
Applications in Cancer Research
The structural features of phenanthrene and pyrrolidine derivatives, such as planarity and the presence of nitrogen heterocycles, respectively, make these compounds suitable for intercalating with DNA and inhibiting enzymes involved in DNA synthesis. This property is crucial in the development of novel chemotherapeutic agents targeting cancer. Recent studies focus on synthesizing fused phenanthrene derivatives, including phenanthroindolizidines and phenanthroquinolizidine, for their cytotoxic potential against various carcinoma cell lines (Jhingran et al., 2021).
Safety And Hazards
Eigenschaften
IUPAC Name |
10,13-dimethyl-2,16-dipyrrolidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46N2O2/c1-26-10-9-20-19(21(26)16-22(25(26)31)28-11-3-4-12-28)8-7-18-15-24(30)23(17-27(18,20)2)29-13-5-6-14-29/h18-25,30-31H,3-17H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYFWHQOQVWTTLG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC(C2O)N4CCCC4)CCC5C3(CC(C(C5)O)N6CCCC6)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10,13-Dimethyl-2,16-dipyrrolidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol | |
CAS RN |
144209-33-6 |
Source


|
| Record name | Androstane-3,17-diol,2-(4- pyrrolidinyl)-16-(1- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

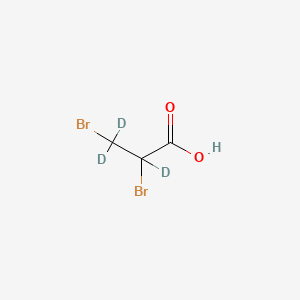
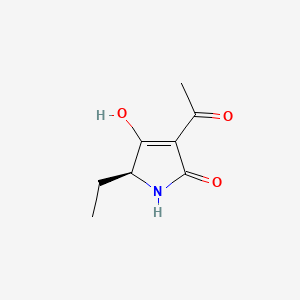
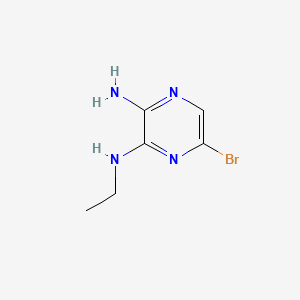

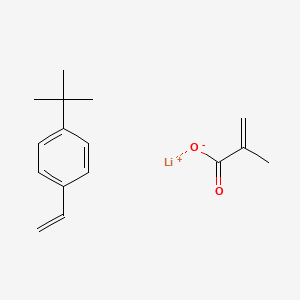
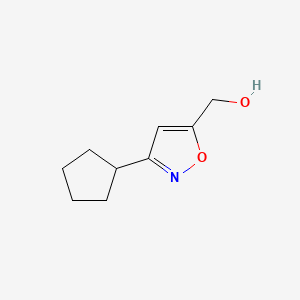
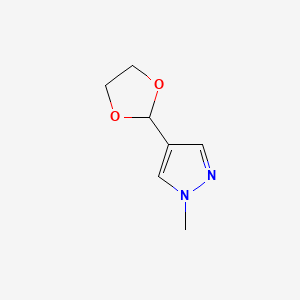
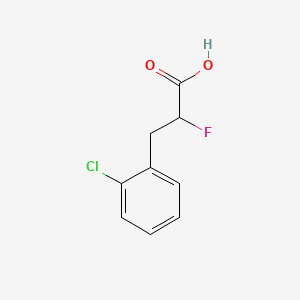
![2,8-Diazatetracyclo[4.3.0.0~3,9~.0~4,7~]nonane](/img/structure/B570921.png)
![(S)-1-Methoxy-2-methyloxy-3-hydroxy-7-(trifluoroacetylamino)-10-methylthio-6,7-dihydrobenzo[a]heptalen-9(5H)-one](/img/structure/B570924.png)
![(6S,7AR)-6-amino-5-oxo-5,6,7,7a-tetrahydropyrrolo[2,1-b]thiazole-3-carboxylic acid](/img/structure/B570925.png)
